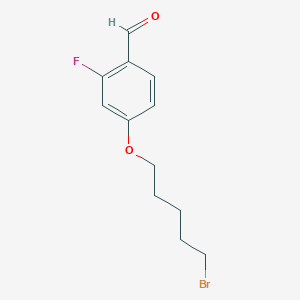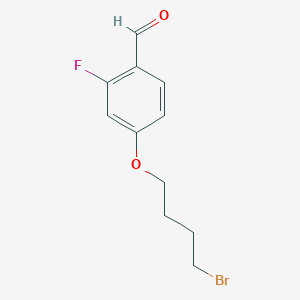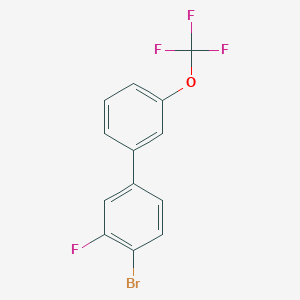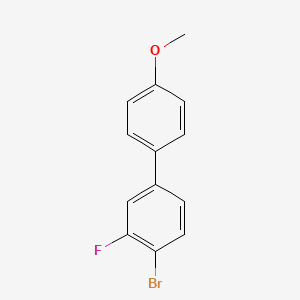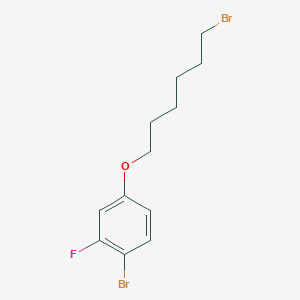
1-Bromo-4-(6-bromohexyloxy)-2-fluoro benzene.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(6-bromohexyloxy)-2-fluoro benzene is an organic compound with the molecular formula C12H16Br2FO. This compound is characterized by the presence of bromine, fluorine, and oxygen atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-4-(6-bromohexyloxy)-2-fluoro benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-bromo-4-fluorobenzene and 6-bromohexanol.
Reaction Conditions: The 1-bromo-4-fluorobenzene is reacted with 6-bromohexanol in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 6-bromohexanol attacks the bromine-substituted benzene ring, resulting in the formation of 1-Bromo-4-(6-bromohexyloxy)-2-fluoro benzene.
Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Bromo-4-(6-bromohexyloxy)-2-fluoro benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(6-bromohexyloxy)-2-fluoro benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Medicine: It may be used in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(6-bromohexyloxy)-2-fluoro benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
1-Bromo-4-(6-bromohexyloxy)-2-fluoro benzene can be compared with similar compounds such as:
1-Bromo-4-fluorobenzene: Lacks the hexyloxy group, making it less versatile in certain chemical reactions.
1-Bromo-4-(6-bromohexyloxy)benzene: Lacks the fluorine atom, which affects its reactivity and applications.
1-Bromo-4-(6-chlorohexyloxy)-2-fluoro benzene: Contains a chlorine atom instead of a bromine atom, leading to different chemical properties and reactivity.
The uniqueness of 1-Bromo-4-(6-bromohexyloxy)-2-fluoro benzene lies in its combination of bromine, fluorine, and hexyloxy groups, which provide a distinct set of chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-bromo-4-(6-bromohexoxy)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2FO/c13-7-3-1-2-4-8-16-10-5-6-11(14)12(15)9-10/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPZKXDMEYXXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCCCBr)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
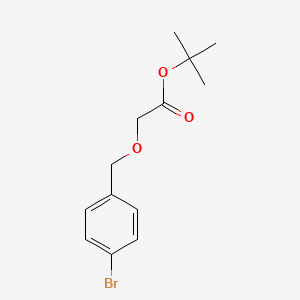
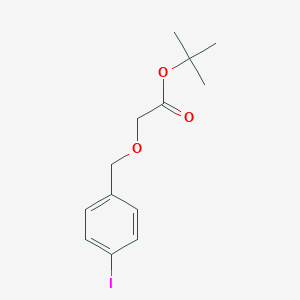

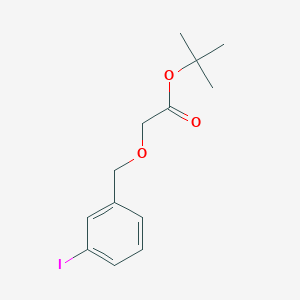
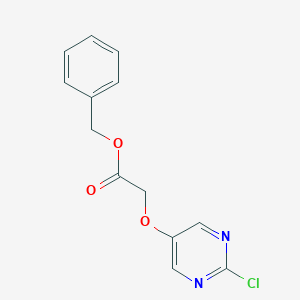
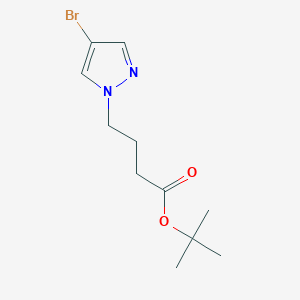
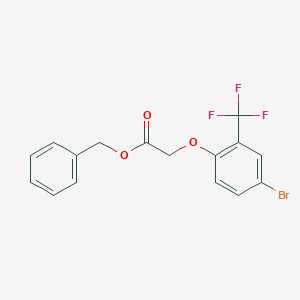
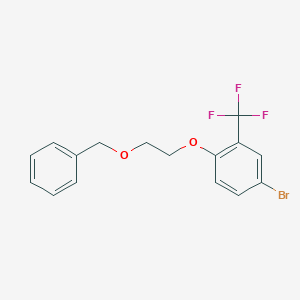
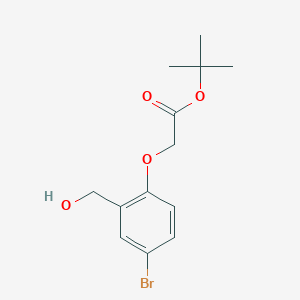
![1-[(4-Methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole](/img/structure/B8153357.png)
